

Application Notes & Protocols: Catalytic Methods for the Deprotection of Benzyl Ethers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>2,3-Dimethyl-4-methoxybenzyl alcohol</i>
CAS No.:	178049-63-3
Cat. No.:	B1335235

[Get Quote](#)

Introduction

The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in multistep organic synthesis, particularly in the fields of pharmaceutical and natural product development. Its popularity stems from its ease of installation and general stability across a wide range of reaction conditions, including acidic, basic, and many organometallic transformations.^[1] However, the strategic removal of the benzyl group—deprotection—is a critical step that dictates the success of a synthetic route. Catalytic hydrogenolysis stands as the premier method for this transformation, prized for its mild conditions, high efficiency, and clean byproducts, typically yielding only the desired alcohol and toluene.^{[2][3]}

This guide provides an in-depth exploration of the most effective catalytic methods for benzyl ether deprotection. It moves beyond simple procedural lists to explain the underlying mechanisms and the rationale behind experimental choices, empowering researchers to select and optimize conditions for their specific substrates. We will cover the workhorse palladium-based systems, safer transfer hydrogenation alternatives, and other catalytic options, with a special focus on achieving chemoselectivity in complex molecular architectures.

Part 1: The Palladium Standard: Catalytic Hydrogenolysis

Palladium-catalyzed hydrogenolysis is the most common and reliable method for cleaving benzyl ethers.^[3] The reaction involves the cleavage of the benzylic C–O bond by hydrogen, mediated by a heterogeneous palladium catalyst.

Mechanism of Action

The generally accepted mechanism occurs on the surface of the palladium catalyst.^[2]

- Adsorption: Both the benzyl ether and molecular hydrogen (H₂) adsorb onto the palladium surface.
- Hydrogen Activation: H₂ undergoes dissociative chemisorption, forming palladium hydride (Pd-H) species on the catalyst surface.^[2]
- C-O Bond Cleavage: The adsorbed benzyl ether interacts with the active palladium hydrides, leading to the cleavage of the benzylic C-O bond.
- Product Desorption: The resulting alcohol and toluene desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.^[2]

```
digraph "Hydrogenolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded, filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7, penwidth=1.5];
```

```
// Nodes sub [label="R-O-Bn + H2 + Pd Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"];
adsorption [label="Adsorption onto\nPd Surface", fillcolor="#E8F0FE", fontcolor="#1967D2"];
activated [label="[R-O-Bn]ads\n[H-H]ads", fillcolor="#E8F0FE", fontcolor="#1967D2"]; cleavage
[label="C-O Bond Cleavage\n(Hydrogenolysis)", fillcolor="#FCE8E6", fontcolor="#C5221F"];
products [label="R-OH + Toluene", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; catalyst_out
[label="Pd Catalyst (regenerated)", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges sub -> adsorption [color="#4285F4"]; adsorption -> activated [label="H2
Dissociation\nforms Pd-H", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; activated ->
cleavage [color="#EA4335"]; cleavage -> products [label="Desorption", fontsize=8,
```

```
fontcolor="#5F6368", color="#34A853"]; cleavage -> catalyst_out [style=dashed,  
color="#5F6368"]; }
```

Figure 1: Simplified workflow of Pd-catalyzed hydrogenolysis.

Key Catalyst Systems

- Palladium on Carbon (Pd/C): This is the most widely used catalyst for benzyl ether deprotection.^[2] It is relatively inexpensive, efficient, and available in various loadings (typically 5% or 10% Pd by weight). The carbon support provides a high surface area for the reaction.
- Pearlman's Catalyst (Pd(OH)₂/C): This catalyst, typically 20% Pd(OH)₂ on carbon, is often more active and efficient than Pd/C, particularly for stubborn debenzylations.^[4] It can sometimes be used at lower pressures and temperatures. A key application is its remarkable ability to selectively cleave N-benzyl groups in the presence of O-benzyl ethers, a crucial distinction for complex syntheses.^{[5][6]}

Hydrogen Sources: Choosing Between H₂ Gas and Transfer Reagents

The choice of hydrogen source is a critical decision based on safety, equipment availability, and substrate compatibility.

1. Hydrogen Gas (H₂): The Classic Approach

This method involves using pressurized hydrogen gas, typically from a cylinder or a balloon, in a specialized apparatus (e.g., a Parr shaker).

- Causality: Direct use of H₂ gas provides a high concentration of the reducing agent, often leading to faster reaction times. The pressure can be adjusted (from atmospheric to >50 psi) to drive more difficult reactions to completion.^[7]
- Trustworthiness: While highly effective, this method requires strict adherence to safety protocols due to the high flammability of hydrogen gas. Reactions must be conducted in well-ventilated areas using appropriate pressure-rated equipment.

2. Transfer Hydrogenolysis: The Safer Alternative

This technique generates hydrogen in situ from a donor molecule, avoiding the need for pressurized H₂ gas and specialized equipment.^{[8][9]} It is an exceptionally convenient and increasingly popular method for lab-scale synthesis.

- Common Hydrogen Donors:
 - Ammonium Formate (NH₄HCO₂): Decomposes on the catalyst surface to H₂, CO₂, and NH₃. It is highly effective and widely used.^{[10][11]}
 - Formic Acid (HCOOH): Another common donor, though its acidity can be incompatible with acid-sensitive substrates.^{[12][13]}
 - Cyclohexene/Cyclohexadiene: These donors are converted to benzene during the reaction. They can be useful when trying to limit the overall availability of hydrogen to prevent over-reduction of other functional groups.^{[8][14]}
- Causality: The gradual, controlled generation of hydrogen on the catalyst surface often enhances chemoselectivity. For instance, functional groups that are sensitive to high concentrations of H₂ (like some alkenes or alkynes) may be preserved.^[8]

```
digraph "Transfer_Hydrogenolysis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded, filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.5];
```

```
// Nodes donor [label="Hydrogen Donor\n(e.g., NH4HCO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd/C", fillcolor="#F1F3F4", fontcolor="#202124"]; h2_gen [label="In Situ H2 Generation\non Pd Surface", fillcolor="#E8F0FE", fontcolor="#1967D2"]; substrate [label="R-O-Bn", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrogenolysis [label="Hydrogenolysis", fillcolor="#FCE8E6", fontcolor="#C5221F"]; products [label="R-OH + Toluene +\nByproducts (CO2, NH3)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
```

```
// Edges donor -> h2_gen [color="#4285F4"]; catalyst -> h2_gen [color="#4285F4"]; substrate -> hydrogenolysis [color="#EA4335"]; h2_gen -> hydrogenolysis [label="H2", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; hydrogenolysis -> products [color="#34A853"]; }
```

Figure 2: Conceptual flow of transfer hydrogenolysis.

Part 2: Experimental Protocols

The following protocols are provided as robust starting points. Researchers should always optimize conditions for their specific substrate and scale.

Protocol 1: Classic Hydrogenolysis using Pd/C and H₂ Gas

Application: General-purpose deprotection of stable benzyl ethers.

Materials:

- Benzyl-protected substrate (1.0 mmol)
- 10% Palladium on Carbon (Pd/C), 50% wet (10-20 mol% Pd loading relative to substrate)
- Solvent (e.g., Methanol, Ethanol, Ethyl Acetate), 10-20 mL
- Hydrogenation vessel (e.g., Parr shaker bottle or heavy-walled flask)
- Hydrogen gas supply (balloon or cylinder)
- Celite® or another filtration aid

Procedure:

- **Reaction Setup:** In the hydrogenation vessel, dissolve the benzyl-protected substrate (1.0 mmol) in the chosen solvent (10-20 mL).
- **Catalyst Addition:** Carefully add the 10% Pd/C catalyst. **Safety Note:** Dry Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere or as a slurry.
- **Inerting the Atmosphere:** Seal the vessel. Using a vacuum/inert gas manifold, carefully evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle 3-5 times to remove all oxygen.

- **Introducing Hydrogen:** Evacuate the vessel one final time and backfill with hydrogen gas. For a balloon setup, ensure the balloon is securely attached. For a pressure reactor, pressurize to the desired level (e.g., 50 psi).^[2]
- **Reaction:** Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
- **Monitoring:** Track the reaction's progress by TLC or LC-MS. The reaction is complete when the starting material is fully consumed.
- **Work-up:** Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.
- **Filtration:** Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified further if necessary (e.g., by chromatography).

Protocol 2: Transfer Hydrogenolysis using Pd/C and Ammonium Formate

Application: A convenient and safer alternative to H₂ gas, suitable for most standard lab setups.

Materials:

- Benzyl-protected substrate (1.0 mmol)
- 10% Palladium on Carbon (Pd/C), 50% wet (10-20 mol% Pd loading)
- Ammonium Formate (NH₄HCO₂) (3-5 equivalents)
- Methanol (MeOH), 10-20 mL
- Round-bottom flask with reflux condenser
- Celite®

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a stir bar and reflux condenser, suspend the benzyl-protected substrate (1.0 mmol) and 10% Pd/C in methanol (10-20 mL). [\[10\]](#)
- **Reagent Addition:** Add ammonium formate (3-5 equiv.) to the suspension.
- **Reaction:** Heat the mixture to a gentle reflux (typically around 65°C for methanol). The reaction is often accompanied by gas evolution (CO₂ and NH₃), which should be vented through the top of the condenser to a bubbler or fume hood.
- **Monitoring:** Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.
- **Work-up & Isolation:** Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure. The crude product can then be purified.

Part 3: Chemoselectivity and Alternative Catalysts

In complex molecules, the ability to deprotect one benzyl ether while leaving other sensitive functional groups intact is paramount. This is where understanding chemoselectivity becomes critical.[\[15\]](#)

Challenges in Chemoselectivity

Catalytic hydrogenation is a powerful reduction method and is not inherently selective for only benzyl ethers. Functional groups such as alkenes, alkynes, nitro groups, azides, and some halides can also be reduced under standard hydrogenolysis conditions.[\[16\]](#)[\[17\]](#)

Strategies for Enhancing Chemoselectivity:

- **Catalyst Choice:** As mentioned, Pearlman's catalyst (Pd(OH)₂/C) can selectively deprotect N-benzyl groups over O-benzyl ethers.[\[7\]](#)
- **Transfer Hydrogenation:** The milder conditions of transfer hydrogenolysis can sometimes preserve sensitive groups. For example, using 1,4-cyclohexadiene as a hydrogen donor can

limit the amount of available hydrogen, preventing the reduction of other groups.[8]

- Catalyst Inhibitors: In some cases, controlled poisoning of the catalyst can enhance selectivity. For example, additives like ammonia or pyridine have been shown to inhibit the cleavage of benzyl ethers while allowing other reductions, such as those of olefins or azides, to proceed.[8]

Alternative Catalytic Systems

When palladium-based methods fail or are incompatible with the substrate, other catalysts can be employed.

- Raney Nickel (Ra-Ni): A cost-effective alternative to palladium. It is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy.[18]
 - Application: Ra-Ni is effective for hydrogenolysis but is generally more reactive and less selective than palladium. It can be particularly useful for substrates containing sulfur, which can poison palladium catalysts.[19] However, it can sometimes be used to selectively cleave benzyl ethers in the presence of benzyldene acetals.[20]
 - Considerations: Ra-Ni is often pyrophoric and must be handled with extreme care as a slurry in water or ethanol. Reactions may require elevated temperatures and pressures. [21]
- Zinc Dust with Ammonium Formate: A non-noble metal alternative that can perform transfer hydrogenolysis. This system has been shown to be selective, leaving groups like halogens, esters, and Boc-protecting groups unaffected.[9][22]

Comparative Data of Catalytic Systems

Catalyst System	Hydrogen Source	Typical Conditions	Advantages	Key Limitations & Selectivity Issues
10% Pd/C	H ₂ gas (1-4 atm)	RT, MeOH/EtOH/EtO Ac	Highly efficient, reliable, well-established.	Not chemoselective; reduces alkenes, alkynes, nitro groups, etc.[16] Potential for aromatic ring saturation at high pressure.
20% Pd(OH) ₂ /C	H ₂ gas (1-4 atm)	RT, EtOH	Often more active than Pd/C. [4] Excellent for selective N-debenzylation over O-debenzylation.[5]	Similar lack of chemoselectivity as Pd/C for other reducible groups.
10% Pd/C	NH ₄ HCO ₂	Reflux, MeOH	Safer (no H ₂ gas), convenient setup.[10] Good for many standard deprotections.	Heating required. The generated ammonia can be basic.
Raney Ni	H ₂ gas	RT to elevated temp.	Cost-effective, tolerant to sulfur. [19]	Often less selective than Pd. Pyrophoric. [21] May require harsher conditions.
Zn Dust	NH ₄ HCO ₂	Reflux, MeOH	Inexpensive, non-noble metal. [22] Good	Requires longer reaction times

chemoselectivity and higher
for some groups temperatures.
(halides, esters).
[9]

References

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [\[Link\]](#)
- Greene, T. W., & Wuts, P. G. M. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. *Protective Groups in Organic Synthesis*.
- Gowda, D. C. (2002). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Rhodium Archive. [\[Link\]](#)
- Science About O-Benzyl protecting groups. Atlanchim Pharma. (2021). [\[Link\]](#)
- Benzyl Protection. Common Organic Chemistry. [\[Link\]](#)
- Ciszek, B., & Flubacher, D. (2018). Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. *Chemistry – A European Journal*, 24(47), 12259-12263. [\[Link\]](#)
- Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. *Synthetic Communications*, 20(8), 1209-1212. [\[Link\]](#)
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1990). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. *Synthetic Communications*, 25(13). [\[Link\]](#)
- Boons, G. J., & Hale, K. J. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. *Organic Synthesis*.
- Deprotection of benzyl in ether substrates. ResearchGate. [\[Link\]](#)
- Plausible mechanism of Pd-catalyzed transfer hydrogenolysis. ResearchGate. [\[Link\]](#)

- Benzyl Deprotection Mechanism (H₂ + Pd/C). Common Organic Chemistry. [[Link](#)]
- Wang, C., et al. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. *Tetrahedron Letters*, 56(34), 4979-4982. [[Link](#)]
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. *Synthesis*, 1985(12), 1123-1125. [[Link](#)]
- Shashidhar, M. S., et al. (2007). Hydroxyl Group Deprotection Reactions with Pd(OH)₂/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. *Tetrahedron*, 63(19), 4149-4155. [[Link](#)]
- Fieser, L. F., & Fieser, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. *Green Chemistry*, 4(5), 492-495. [[Link](#)]
- Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. *Synthetic Communications*, 20(8), 1209-1212. [[Link](#)]
- The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. *Semantic Scholar*. [[Link](#)]
- Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [[Link](#)]
- Jones, J. H., et al. (2016). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. *Industrial & Engineering Chemistry Research*, 55(1), 76-84.
- Bajwa, J. S. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and n-benzyl groups by catalytic transfer hydrogenation. *Tetrahedron Letters*, 33(20), 2955-2956. [[Link](#)]
- Gowda, D. C., et al. (2002). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. *Erowid*. [[Link](#)]
- Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. *Organic Letters*, 23(3), 853-858. [[Link](#)]

- Pieber, B., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [\[Link\]](#)
- Westwood, A. V. K., et al. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability. [\[Link\]](#)
- Mootoo, D. R., & Guo, X. (1998). Studies on the hydrogenolysis of benzyl ethers. Carbohydrate Research, 305(3-4), 395-401. [\[Link\]](#)
- Vincent, A., & Prunet, J. (2006). Selective hydrogenolysis of benzyl ethers in the presence of benzylidene acetals with Raney Nickel. Tetrahedron Letters, 47(23), 4075-4077. [\[Link\]](#)
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [\[Link\]](#)
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [\[Link\]](#)
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. (2011). [\[Link\]](#)
- Bähn, S., et al. (2011). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. The Journal of Organic Chemistry, 76(13), 5271-5279. [\[Link\]](#)
- Ishizaki, M., et al. (2010). Unique and Convenient Use of Raney Nickel for the Reduction of Aryl Bromides, Benzyl Alcohols, Benzyl Ethers, and Benzylamines in an Acidic Medium. European Journal of Organic Chemistry, 2010(28), 5449-5458. [\[Link\]](#)
- Gowda, S., & Gowda, D. C. (2002). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Synthetic Communications, 32(6), 843-847. [\[Link\]](#)
- Horner, L., & Neumann, H. (1965). DESULPHURIZATION WITH RANEY NICKEL III. BENZYL N-ALKYL-N-BENZENESULPHONYLCARBAMATES. Chemische Berichte, 98(6), 1715-1724.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate^{1, 2} [scholars.duke.edu]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- [19. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - \[www.rhodium.ws\] \[erowid.org\]](#)
- To cite this document: BenchChem. [Application Notes & Protocols: Catalytic Methods for the Deprotection of Benzyl Ethers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1335235/docs#application-notes-protocols-catalytic-methods-for-the-deprotection-of-benzyl-ethers\]](https://www.benchchem.com/product/b1335235/docs#application-notes-protocols-catalytic-methods-for-the-deprotection-of-benzyl-ethers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check